6-(Trifluoromethoxy)quinoxaline
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Overview
Description
6-(Trifluoromethoxy)quinoxaline is an organic compound with the molecular formula C9H5F3N2O. It belongs to the quinoxaline family, which is characterized by a benzene ring fused to a pyrazine ring. The trifluoromethoxy group (OCF3) is attached at the sixth position of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)quinoxaline typically involves condensation reactions and cyclization processes. One common method includes the reaction of 2-nitroaniline with trifluoromethoxybenzene under specific conditions to form the desired quinoxaline derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale condensation reactions using optimized catalysts and solvents to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(Trifluoromethoxy)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research suggests its potential as a kinase inhibitor, making it a candidate for drug discovery, particularly in cancer research.
Industry: It is used in the development of materials with specific properties, such as anticorrosive coatings.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in cancer research, where kinase inhibitors are used to target cancer cells .
Comparison with Similar Compounds
Quinoxaline: The parent compound without the trifluoromethoxy group.
6-Methoxyquinoxaline: Similar structure with a methoxy group instead of a trifluoromethoxy group.
6-Chloroquinoxaline: Contains a chlorine atom at the sixth position instead of a trifluoromethoxy group
Uniqueness: 6-(Trifluoromethoxy)quinoxaline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in drug discovery and material science .
Properties
IUPAC Name |
6-(trifluoromethoxy)quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNCFTHPNPDQPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681975 |
Source
|
Record name | 6-(Trifluoromethoxy)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-43-8 |
Source
|
Record name | 6-(Trifluoromethoxy)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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